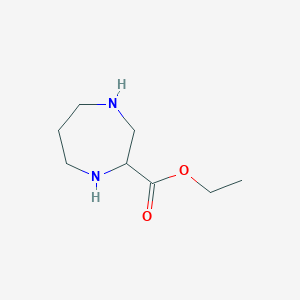

Ethyl 1,4-diazepane-2-carboxylate

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 1,4-diazepane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-2-12-8(11)7-6-9-4-3-5-10-7/h7,9-10H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQQHHIFYTYMADF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CNCCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70655162 | |

| Record name | Ethyl 1,4-diazepane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850786-98-0 | |

| Record name | Ethyl 1,4-diazepane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

chemical and physical properties of ethyl 1,4-diazepane-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of the 1,4-Diazepane Scaffold

The 1,4-diazepane nucleus is a privileged scaffold in medicinal chemistry, forming the core of a multitude of biologically active compounds.[1][2][3] Its inherent conformational flexibility and the presence of two nitrogen atoms available for substitution have made it a versatile template for the design of novel therapeutics targeting a wide range of biological targets.[1][4] Derivatives of this seven-membered heterocyclic system have demonstrated a broad spectrum of activities, including but not limited to, antipsychotic, anxiolytic, anticonvulsant, and anticancer properties.[1][3] This guide focuses on a specific, yet crucial derivative: ethyl 1,4-diazepane-2-carboxylate. The introduction of a carboxylate group at the 2-position provides a key handle for further synthetic elaboration, making it a valuable building block in the synthesis of more complex drug candidates.

This document serves as a comprehensive technical resource on the chemical and physical properties of ethyl 1,4-diazepane-2-carboxylate, alongside a detailed exploration of its synthesis and characterization.

Physicochemical Properties

Precise experimental data for the free base form of ethyl 1,4-diazepane-2-carboxylate is not extensively reported in publicly available literature. However, the dihydrochloride salt is commercially available, and its properties, along with those of the related ethyl 1,4-diazepane-1-carboxylate, provide valuable context.

| Property | Value | Source/Comment |

| Chemical Formula | C₈H₁₆N₂O₂ | Calculated |

| Molecular Weight | 172.22 g/mol | Calculated |

| CAS Number | 1864013-88-6 (dihydrochloride salt) | [5][6] |

| Appearance | Expected to be a colorless to pale yellow oil or solid. | Based on related compounds. |

| Solubility | The free base is likely soluble in organic solvents like dichloromethane, chloroform, and methanol. The dihydrochloride salt is expected to be soluble in water. | General chemical principles. |

| Boiling Point | Not available. | |

| Melting Point | Not available for the free base. |

Synthesis and Purification

The synthesis of ethyl 1,4-diazepane-2-carboxylate presents a unique challenge due to the need for regioselective functionalization at the 2-position of the diazepane ring. General strategies for the formation of the 1,4-diazepane ring often involve the cyclization of a C3-diamine precursor with a C2-dielectrophile.[2] To achieve the desired 2-carboxylate substitution, a synthetic approach starting from an appropriately substituted α-amino acid derivative is a logical strategy.

Conceptual Synthetic Pathway

A plausible synthetic route involves the reductive amination of a protected ethyl 2-amino-4-oxobutanoate derivative with a protected ethylenediamine, followed by deprotection and cyclization.

Caption: Conceptual synthetic workflow for ethyl 1,4-diazepane-2-carboxylate.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative, hypothetical procedure based on established methodologies for the synthesis of related α-amino esters and cyclic amines.[7][8]

Step 1: Reductive Amination

-

To a solution of N-Boc-ethyl 2-amino-4-oxobutanoate (1.0 eq) in methanol, add N-Cbz-ethylenediamine (1.1 eq).

-

Stir the mixture at room temperature for 1 hour.

-

Add sodium cyanoborohydride (1.5 eq) portion-wise over 30 minutes.

-

Continue stirring at room temperature for 12 hours.

-

Quench the reaction by the addition of water and concentrate under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude intermediate.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Deprotection and Cyclization

-

Dissolve the purified intermediate from Step 1 in a solution of 4M HCl in dioxane.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Concentrate the reaction mixture under reduced pressure to obtain the crude dihydrochloride salt.

-

To induce cyclization, dissolve the crude salt in a suitable high-boiling solvent (e.g., toluene) and heat under reflux in the presence of a non-nucleophilic base (e.g., triethylamine) for 24 hours.

-

Cool the reaction mixture and filter to remove any solids.

-

Concentrate the filtrate and purify the resulting residue by column chromatography to yield ethyl 1,4-diazepane-2-carboxylate.

Rationale behind Experimental Choices:

-

Protecting Groups: The use of orthogonal protecting groups (Boc and Cbz) is crucial to allow for selective deprotection and controlled cyclization. The Boc group is readily removed under acidic conditions, while the Cbz group can be removed by hydrogenolysis, providing synthetic flexibility.

-

Reductive Amination: Sodium cyanoborohydride is a mild reducing agent suitable for the reductive amination of ketones and aldehydes in the presence of other functional groups.

-

Cyclization: The intramolecular cyclization is a key step and is often promoted by heat and a suitable base to neutralize the ammonium salt formed during deprotection and facilitate the nucleophilic attack of the secondary amine onto the ester group, followed by lactamization.

Spectroscopic Characterization

Due to the limited availability of experimental spectra for the title compound, the following data is predicted based on the analysis of its chemical structure and comparison with related compounds.

¹H NMR Spectroscopy (Predicted)

-

Ethyl Group: A triplet corresponding to the methyl protons (CH₃) is expected around δ 1.2-1.3 ppm, and a quartet for the methylene protons (CH₂) around δ 4.1-4.2 ppm.

-

Diazepane Ring Protons: A complex series of multiplets is anticipated in the region of δ 2.8-3.8 ppm, corresponding to the seven protons on the diazepane ring. The proton at the C2 position, being adjacent to the carboxylate group, is expected to be shifted downfield.

-

NH Protons: Two broad singlets corresponding to the two NH protons are expected, which may be exchangeable with D₂O. Their chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

-

Carbonyl Carbon: The ester carbonyl carbon is expected to resonate in the downfield region, typically around δ 170-175 ppm.[3]

-

Ethyl Group: The methylene carbon (CH₂) of the ethyl group would appear around δ 60-62 ppm, and the methyl carbon (CH₃) would be in the upfield region, around δ 14-15 ppm.[3]

-

Diazepane Ring Carbons: The carbons of the diazepane ring are expected to appear in the range of δ 40-60 ppm. The C2 carbon, being attached to the carboxylate group, would likely be the most downfield of the ring carbons.

Mass Spectrometry (Predicted)

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 172.22).

-

Fragmentation Pattern: Common fragmentation pathways would involve the loss of the ethoxy group (-OCH₂CH₃) or the entire ester group (-COOCH₂CH₃), as well as fragmentation of the diazepane ring.

Infrared (IR) Spectroscopy (Predicted)

-

C=O Stretch: A strong absorption band is expected in the region of 1730-1750 cm⁻¹ corresponding to the stretching vibration of the ester carbonyl group.

-

N-H Stretch: One or two bands in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibrations of the secondary amines.

-

C-N Stretch: Absorptions in the region of 1000-1200 cm⁻¹ corresponding to C-N stretching vibrations.

Reactivity and Chemical Behavior

The chemical reactivity of ethyl 1,4-diazepane-2-carboxylate is dictated by the functional groups present: two secondary amines and an ester.

-

N-Alkylation/N-Acylation: The secondary amine nitrogens are nucleophilic and can readily undergo alkylation or acylation reactions, allowing for the introduction of various substituents at the N1 and N4 positions. This is a common strategy for modulating the pharmacological properties of diazepine-based compounds.[4]

-

Ester Hydrolysis: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding 1,4-diazepane-2-carboxylic acid. This carboxylic acid can then be coupled with amines to form amides or be used in other transformations.

-

Reduction: The ester functionality can be reduced to the corresponding primary alcohol, providing another avenue for derivatization.

Applications in Drug Development

Ethyl 1,4-diazepane-2-carboxylate is a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. The presence of the ester at the 2-position and the two secondary amines allows for the systematic exploration of the chemical space around the 1,4-diazepane scaffold. By modifying these positions, researchers can fine-tune the compound's affinity and selectivity for specific biological targets, as well as optimize its pharmacokinetic properties.[1]

Caption: Derivatization potential of ethyl 1,4-diazepane-2-carboxylate.

Conclusion

While specific experimental data for ethyl 1,4-diazepane-2-carboxylate is not extensively documented, its structural features and the established chemistry of the 1,4-diazepane ring system and α-amino esters provide a solid foundation for understanding its properties and reactivity. As a versatile building block, it holds significant potential for the development of novel drug candidates. Further research into its synthesis and characterization is warranted to fully unlock its utility in medicinal chemistry.

References

-

Kim, K. H., et al. (2011). Synthesis of 2-(4-substitutedbenzyl-[2][5]diazepan-1-yl)-n-(1-methyl-4,5-dihydro-[2][4][5]triazolo[4,3-a]quinolin-7-yl)acetamides as inotropic agents. Chemical Biology & Drug Design, 77(1), 98-103.

- Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 656-683.

- Debache, A., et al. (2010). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 16(1), 1-10.

- Google Patents. (1974). US4240961A - Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes.

- Oh, K., et al. (2020).

-

Alcarazo, M., et al. (2020). Synthesis of 1,4-Diazepanes and Benzo[b][2][5]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. The Journal of Organic Chemistry, 85(18), 11847-11857.

- Jagadeesan, G., et al. (2012). Ethyl 7-oxo-3,5-diphenyl-1,4-diazepane-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1525-6.

-

Chemable. (n.d.). Azepane. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 1,4-diazepane-1-carboxylate. Retrieved from [Link]

-

NextSDS. (n.d.). tert-butyl (2S)-2-ethyl-3-oxo-1,4-diazepane-1-carboxylate. Retrieved from [Link]

- El-Sayed, N. N. E. (2016). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives. Der Pharma Chemica, 8(1), 312-321.

- Wang, J.-Y., et al. (2021). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 26(9), 2697.

- González-López, M., et al. (2018). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. IntechOpen.

- Gade, V. B., & Shingare, M. S. (2014). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research, 6(5), 1083-1087.

-

Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Semantic Scholar. Retrieved from [Link]

-

Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Open University. Retrieved from [Link]

Sources

- 1. EP2818463A1 - Production method of 1,4-diazepane derivatives - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Enamine-iminium ion Nazarov cyclization of alpha-ketoenones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1864013-88-6|Ethyl 1,4-diazepane-2-carboxylate dihydrochloride|Shanghai Scochem Technology Co., Ltd [scochem.com]

- 7. Modular Synthesis of α,α-Diaryl α-Amino Esters via Bi(V)-Mediated Arylation/SN2-Displacement of Kukhtin–Ramirez Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

Structural Elucidation of Ethyl 1,4-Diazepane-2-Carboxylate: A Comprehensive NMR Guide

Executive Summary

Ethyl 1,4-diazepane-2-carboxylate (also known as ethyl homopiperazine-2-carboxylate) is a highly versatile, saturated seven-membered N-heterocyclic building block. Due to the inherent flexibility of the diazepane ring and the presence of a chiral center at the C2 position, the Nuclear Magnetic Resonance (NMR) spectral profile of this molecule presents unique analytical challenges, including conformational exchange broadening and complex diastereotopic splitting.

This whitepaper provides an in-depth, self-validating methodology for the acquisition, interpretation, and structural assignment of ethyl 1,4-diazepane-2-carboxylate using 1D and 2D NMR spectroscopy.

Pharmacophore Significance & Chemical Context

The 1,4-diazepane scaffold is a privileged structure in modern medicinal chemistry. Specifically, ethyl 1,4-diazepane-2-carboxylate (free base CAS: 850786-98-0[1]; dihydrochloride CAS: 1864013-88-6[2]) serves as a critical precursor for the synthesis of complex pharmaceutical agents. Most notably, it is utilized in the synthesis of diazepine-substituted cinnamic acid derivatives. These advanced derivatives have been validated as potent, selective inhibitors of matrix metalloproteinases (MMP-2 and MMP-9), making them highly valuable in the development of anti-metastatic and anti-invasive lung cancer therapies[3].

Conformational Dynamics & NMR Timescale Effects

A critical factor in analyzing seven-membered rings is their conformational flexibility. Unlike rigid six-membered piperidines, 1,4-diazepanes rapidly interconvert between various twist-chair conformations.

Expertise Insight: At 298 K, this interconversion often occurs at an intermediate rate relative to the NMR timescale. Consequently, the methylene protons at C5 and C7 may appear as broad, unresolved multiplets rather than sharp, defined splitting patterns. If precise coupling constants are required for these positions, Variable Temperature (VT) NMR is necessary to either "freeze" the conformer (e.g., at 253 K) or achieve fast exchange (e.g., at 333 K).

Figure 1: Conformational exchange dynamics of the 1,4-diazepane ring at 298K.

Quantitative Spectral Data

The following tables summarize the expected chemical shifts for the free base form of ethyl 1,4-diazepane-2-carboxylate.

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃, 298 K)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | J (Hz) | Assignment Notes |

| C2-H | 3.45 | dd | 1H | 7.5, 3.5 | α to ester and N1; distinct chiral center |

| C3-H(a) | 3.10 | dd | 1H | 14.0, 3.5 | Diastereotopic, α to N4 |

| C3-H(b) | 2.85 | dd | 1H | 14.0, 7.5 | Diastereotopic, α to N4 |

| C5-H₂ | 2.95 | m | 2H | - | α to N4; exchange broadened |

| C7-H₂ | 2.85 | m | 2H | - | α to N1; exchange broadened |

| C6-H₂ | 1.75 | m | 2H | - | β to N1/N4; central methylene |

| Ester -CH₂- | 4.18 | q | 2H | 7.1 | Deshielded by ester oxygen |

| Ester -CH₃ | 1.25 | t | 3H | 7.1 | Terminal methyl |

| N1-H, N4-H | 2.20 | br s | 2H | - | Exchangeable with D₂O |

Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃, 298 K)

| Position | Chemical Shift (δ, ppm) | Type (DEPT-135) | Assignment Notes |

| C=O | 173.5 | C (Quat.) | Ester carbonyl |

| Ester -CH₂- | 61.0 | CH₂ (Down) | Oxygen-bound aliphatic |

| C2 | 60.2 | CH (Up) | α to ester and N1 |

| C3 | 52.5 | CH₂ (Down) | α to N4 |

| C7 | 49.1 | CH₂ (Down) | α to N1 |

| C5 | 48.4 | CH₂ (Down) | α to N4 |

| C6 | 30.2 | CH₂ (Down) | β to N1/N4 |

| Ester -CH₃ | 14.2 | CH₃ (Up) | Terminal methyl |

Self-Validating 2D NMR Workflow

To ensure rigorous scientific integrity, the structural assignment must not rely solely on 1D chemical shifts. The molecule contains two isolated spin systems separated by the N1 and N4 heteroatoms, which must be mapped using 2D techniques.

Figure 2: Isolated 1H-1H COSY spin systems separated by the N1 and N4 heteroatoms.

Step-by-Step Methodology

-

¹H-¹H COSY (Correlation Spectroscopy):

-

Action: Map the scalar couplings. H-2 will show a cross-peak exclusively with the diastereotopic H-3 protons. H-6 will show cross-peaks with both H-5 and H-7.

-

Causality: Because N1 and N4 break the continuous carbon chain, no ³J coupling exists between H-3 and H-5, or H-7 and H-2, creating two highly distinct diagnostic fragment maps.

-

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

-

Action: Correlate protons to their directly attached carbons.

-

Validation Check: The C2 carbon (~60.2 ppm) and the Ester -CH₂- carbon (~61.0 ppm) have nearly identical chemical shifts. HSQC combined with DEPT-135 editing is critical here. The C2 carbon will correlate to a single proton (CH, positive phase), while the Ester carbon will correlate to two equivalent protons (CH₂, negative phase).

-

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

-

Action: Connect the isolated spin systems and the ester group.

-

Validation Check: Look for the ³J correlation from the H-2 proton (~3.45 ppm) to the ester carbonyl carbon (~173.5 ppm). This definitively proves the ester is at the 2-position of the ring and not a contaminant or misassigned isomer.

-

Sample Preparation & Acquisition Protocol

Figure 3: Self-validating 2D NMR workflow for structural elucidation.

Protocol:

-

Solvent Selection: Dissolve 15–20 mg of the free base in 0.6 mL of CDCl₃ (99.8% D). Note: If working with the dihydrochloride salt (CAS: 1864013-88-6), CDCl₃ will fail due to insolubility. Use D₂O instead, and expect a uniform downfield shift of ~0.5–1.0 ppm for all ring protons due to the protonated amines (NH₂⁺).

-

Relaxation Delays (D1): Set D1 = 1.0 s for ¹H NMR. For ¹³C NMR, extend D1 to 2.0–3.0 s .

-

Causality: The ester carbonyl carbon lacks directly attached protons, relying entirely on slower chemical shift anisotropy and intermolecular dipole-dipole interactions for relaxation. A short D1 will result in the carbonyl peak disappearing into the baseline noise.

-

-

Shimming: Ensure the residual CHCl₃ peak (7.26 ppm) has a line width at half height (LWHH) of < 1.0 Hz to resolve the fine dd splitting of the diastereotopic C3 protons.

References

-

Grewal, A. S., Lather, V., & Dureja, H. (2018). Targeting matrix metalloproteinases with novel diazepine substituted cinnamic acid derivatives: design, synthesis, in vitro and in silico studies. Chemistry Central Journal, 12(1), 41.[Link]

Sources

- 1. molcore.com [molcore.com]

- 2. 1864013-88-6|Ethyl 1,4-diazepane-2-carboxylate dihydrochloride|Shanghai Scochem Technology Co., Ltd [scochem.com]

- 3. Targeting matrix metalloproteinases with novel diazepine substituted cinnamic acid derivatives: design, synthesis, in vitro and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide & Safety Data Sheet: Ethyl 1,4-diazepane-2-carboxylate (CAS: 850786-98-0)

Executive Summary & Chemical Identity

Ethyl 1,4-diazepane-2-carboxylate (CAS: 850786-98-0)[1] is a highly versatile saturated N-heterocycle. As a homopiperazine derivative, it serves as a critical organic building block in the asymmetric synthesis of pharmaceutical agents, particularly in the development of matrix metalloproteinase (MMP) and TNF- α converting enzyme (TACE) inhibitors[2]. Handling this compound requires a rigorous understanding of its physicochemical properties, inherent toxicological hazards, and specific reactivity profiles dictated by its secondary amine functionalities.

Table 1: Chemical Identity and Predicted Properties

| Property | Value / Description |

| Chemical Name | Ethyl 1,4-diazepane-2-carboxylate |

| CAS Number | 850786-98-0[1] |

| Molecular Formula | C8H16N2O2 |

| Molar Mass | 172.23 g/mol |

| Functional Groups | Secondary amine (x2), Ethyl ester |

| Physical State | Colorless to pale yellow liquid/oil (typical for free base) |

Physicochemical Profiling & Mechanistic Toxicology

Diazepane derivatives possess nucleophilic secondary amine functionalities that dictate both their synthetic utility and their hazard profile[3].

Mechanistic Toxicology: The unprotonated amine acts as both a nucleophile and a base. Upon dermal or ocular exposure, it is capable of disrupting lipid bilayers and saponifying dermal lipids, leading to the denaturation of cellular proteins. This mechanism is responsible for the characteristic skin corrosion/irritation and severe eye damage associated with this class of compounds[4],[5]. Furthermore, inhalation of aerosols or dust can cause respiratory tract irritation (STOT SE 3) due to localized basicity in the mucosal membranes[6].

Exposure pathways and mechanistic toxicology of diazepane derivatives.

Safety Data Sheet (SDS) Core Elements

Based on the GHS classification for structurally analogous 1,4-diazepane derivatives, the following hazard profiles and handling protocols must be strictly adhered to[3],[6],[7].

Table 2: GHS Hazard and Precautionary Statements

| Classification | Hazard Code | Statement |

| Skin Irritation / Corrosion | H314 / H315 | Causes skin irritation or severe skin burns and eye damage[4],[7]. |

| Eye Damage / Irritation | H318 / H319 | Causes serious eye damage or eye irritation[3],[6]. |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation[3],[6]. |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed[6],[8]. |

First Aid Measures (Self-Validating Protocols)

-

Inhalation: Remove the individual to fresh air immediately. If breathing is labored, administer oxygen. Causality: Minimizes prolonged mucosal exposure to the basic amine, preventing pulmonary edema and severe respiratory tract inflammation[4].

-

Skin Contact: Flush with copious amounts of water for at least 15 minutes while removing contaminated clothing. Causality: Rapid aqueous dilution is critical to halt the amine-mediated saponification of dermal lipids and prevent deep tissue necrosis[5].

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present. Seek immediate ophthalmological attention[6],[7].

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Causality: Inducing vomiting forces the corrosive, basic compound back up the esophagus, causing secondary chemical burns and increasing the risk of aspiration pneumonitis[4],[7].

Standard Operating Procedures (SOPs) for Handling & Storage

-

Storage Conditions: Store in a tightly closed container at 2-8°C under an inert atmosphere (Argon or Nitrogen). Causality: Secondary amines readily absorb atmospheric carbon dioxide to form insoluble carbamate salts and are highly susceptible to N-oxidation over time[8].

-

Engineering Controls: Handle exclusively within a certified chemical fume hood to mitigate inhalation risks from volatile free-base vapors[4],[8].

-

Personal Protective Equipment (PPE): Wear nitrile gloves (double-gloving is recommended for extended handling), a chemically resistant lab coat, and tightly fitting safety goggles. Face shields should be utilized during scale-up operations[6],[7].

Experimental Workflows: Synthesis & Application

Ethyl 1,4-diazepane-2-carboxylate is frequently utilized in amide coupling reactions to synthesize complex N-heterocyclic scaffolds[2]. The following protocol describes a highly efficient HATU-mediated coupling workflow.

Step-by-Step Methodology: HATU-Mediated Amide Coupling

-

Carboxylic Acid Activation: Dissolve the target carboxylic acid (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF). Add HATU (1.2 equiv) and N,N-diisopropylethylamine (DIPEA, 3.0 equiv). Stir at room temperature for 15 minutes.

-

Causality: HATU is selected over traditional reagents like EDC/HOBt because the 7-azabenzotriazole leaving group provides superior reaction kinetics. This is essential when coupling sterically hindered secondary amines like diazepanes. DIPEA neutralizes any trace acid (such as hydrochloride salts of the diazepane) and maintains the basic environment necessary for rapid ester activation.

-

-

Amine Addition: Add Ethyl 1,4-diazepane-2-carboxylate (1.1 equiv) dropwise to the activated ester solution to prevent exothermic spiking.

-

Reaction Monitoring (Self-Validation): Stir the mixture at room temperature for 1-2 hours. Validate reaction completion via LC-MS or TLC.

-

Causality: TLC plates should be stained with Ninhydrin. The disappearance of the secondary amine (which stains a deep purple/pink with Ninhydrin) acts as a self-validating visual indicator of reaction completion.

-

-

Aqueous Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl and brine.

-

Causality: The 5% LiCl wash is specifically employed to partition the highly polar DMF out of the organic layer and into the aqueous phase.

-

-

Purification: Dry the organic phase over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography (DCM:MeOH gradient).

Standard operating procedure for amide coupling using ethyl 1,4-diazepane-2-carboxylate.

References

-

XiXiSys. "CAS: 850786-98-0 Ethyl 1,4-diazepane-2-carboxylate." [Link]

-

MolAid. "Synthesis and SAR of diazepine and thiazepine TACE and MMP inhibitors." [Link]

Sources

- 1. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 850786-98-0 Name: [xixisys.com]

- 2. [1,4]Diazepane-1,3-dicarboxylic acid 1-tert-butyl ester 3-ethyl ester - CAS号 850786-99-1 - 摩熵化学 [molaid.com]

- 3. aksci.com [aksci.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. fishersci.com [fishersci.com]

- 6. aaronchem.com [aaronchem.com]

- 7. chemscene.com [chemscene.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

An In-Depth Technical Guide to the Solubility Profile of Ethyl 1,4-Diazepane-2-Carboxylate in Organic Solvents

Executive Summary

Ethyl 1,4-diazepane-2-carboxylate is a highly versatile heterocyclic building block widely utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced organic materials. Characterized by a seven-membered homopiperazine ring, two secondary amines, and an ethyl ester moiety, its physicochemical behavior is highly dependent on its ionization state.

In drug development and synthetic scale-up, understanding the solubility profile of this compound—both as a free base (CAS: 850786-98-0)[1] and as a dihydrochloride salt (CAS: 1864013-88-6)[2]—is critical. Poor solvent selection can lead to unpredictable reaction kinetics, incomplete N-alkylation or Boc-protection, and severe bottlenecks during downstream purification. This whitepaper provides a comprehensive, mechanistically grounded analysis of its solubility in organic solvents, supported by validated experimental protocols.

Structural Causality and Physicochemical Properties

To predict and manipulate the solubility of ethyl 1,4-diazepane-2-carboxylate, one must analyze the causality behind its molecular interactions:

-

Conformational Entropy of the Diazepane Ring: Unlike the rigid six-membered piperazine ring, the seven-membered 1,4-diazepane (homopiperazine) ring exhibits greater conformational flexibility. This flexibility increases the entropic contribution to the free energy of solvation, generally enhancing its solubility in organic solvents compared to rigid analogs[3].

-

The Ethyl Ester Moiety: The ester group acts as a hydrogen-bond acceptor and introduces a lipophilic tail. This significantly increases the compound's affinity for polar aprotic solvents like dichloromethane (DCM) and ethyl acetate (EtOAc) while preventing the zwitterionic lattice formation that typically makes free amino acids insoluble in organic media[4].

-

Ionization State (Free Base vs. Salt): The two secondary amines have distinct pKa values. In its free base form , the molecule is an oil or low-melting solid governed by dipole-dipole interactions and hydrogen bonding, making it highly soluble in most organic solvents. Conversely, the dihydrochloride salt protonates both nitrogens. The resulting high crystal lattice energy cannot be overcome by the weak solvation energy of aprotic solvents, rendering the salt practically insoluble in DCM, EtOAc, and hexane, but highly soluble in water and polar protic solvents (e.g., methanol) via ion-dipole interactions[5].

Solvation Mechanisms

Caption: Solvation mechanisms of Ethyl 1,4-Diazepane-2-Carboxylate forms across organic solvent classes.

Solubility Profile in Organic Solvents (Data Presentation)

The following table summarizes the quantitative and qualitative solubility profiles of ethyl 1,4-diazepane-2-carboxylate across various solvent classes at 25°C.

| Solvent Class | Solvent | Dielectric Constant ( ε ) | Free Base Solubility | Dihydrochloride Salt Solubility |

| Polar Protic | Methanol (MeOH) | 32.7 | Highly Soluble (>100 mg/mL) | Highly Soluble (>50 mg/mL) |

| Polar Protic | Ethanol (EtOH) | 24.5 | Highly Soluble (>100 mg/mL) | Soluble (~20-50 mg/mL) |

| Polar Aprotic | Dichloromethane (DCM) | 9.1 | Highly Soluble (>100 mg/mL) | Practically Insoluble (<1 mg/mL) |

| Polar Aprotic | Ethyl Acetate (EtOAc) | 6.0 | Soluble (>50 mg/mL) | Practically Insoluble (<1 mg/mL) |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | Highly Soluble (>100 mg/mL) | Soluble (>50 mg/mL) |

| Non-Polar | Hexane | 1.9 | Moderately Soluble (~10 mg/mL) | Insoluble |

Note: Data is extrapolated from the behavior of structurally analogous piperazine-2-carboxylates and homopiperazine derivatives[6][7].

Experimental Workflows for Solubility Determination

To ensure trustworthiness and reproducibility in drug development, solubility must be measured using self-validating, standardized protocols. The "gold standard" for determining true equilibrium solubility is the Shake-Flask Method, aligned with [8][9].

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

This protocol determines the absolute equilibrium solubility of the compound in a chosen organic solvent.

-

Preparation: Pre-saturate the target organic solvent (e.g., DCM or MeOH) to account for any atmospheric moisture absorption, which can skew the solubility of hygroscopic diazepanes[3].

-

Solid Addition: Add an excess amount of ethyl 1,4-diazepane-2-carboxylate (e.g., 200 mg) to a glass vial containing 2.0 mL of the solvent.

-

Equilibration: Seal the vial and agitate it in an isothermal shaker at 25°C (± 0.1°C) at 300 rpm for 24 to 48 hours. Causality: Extended shaking ensures the system overcomes local supersaturation and reaches true thermodynamic equilibrium[8].

-

Phase Separation: Transfer the suspension to a microcentrifuge tube. Centrifuge at 15,000 rpm for 15 minutes to force undissolved particulates to the bottom. Carefully filter the supernatant through a solvent-resistant 0.22 µm PTFE syringe filter to prevent colloidal dispersion[10].

-

Quantification: Dilute the filtrate appropriately and quantify the concentration using High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis or Mass Spectrometry (MS) detector, referencing a pre-established calibration curve.

Caption: Step-by-step workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.

Protocol B: Kinetic Solubility (Laser Nephelometry)

For early-stage high-throughput screening (HTS) where material is scarce, kinetic solubility is preferred[11].

-

Prepare a 10 mM stock solution of the compound in DMSO.

-

Perform serial dilutions of the stock into the target aqueous/organic buffer in a 96-well plate.

-

Incubate for 2 hours at room temperature.

-

Measure the light scattering using a laser nephelometer. The onset of precipitation (increased light scattering) indicates the kinetic solubility limit.

Applications in Synthesis and Purification

The stark contrast in solubility between the free base and the dihydrochloride salt dictates synthetic strategies:

-

Selective Protection (e.g., N-Boc protection): If starting from the dihydrochloride salt[2], the reaction in DCM will be heterogeneous and sluggish. Field-proven insight: Add a stoichiometric excess of an organic base like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA). This neutralizes the hydrochloride salt, liberating the highly DCM-soluble free base in situ, driving the reaction to completion[12].

-

Purification via Salt Formation: The free base can be purified from non-basic organic impurities by dissolving the crude oil in EtOAc and bubbling HCl gas (or adding a solution of HCl in dioxane). The ethyl 1,4-diazepane-2-carboxylate dihydrochloride will rapidly precipitate out of the aprotic solvent as a highly pure crystalline solid, allowing for simple isolation via vacuum filtration.

References

-

Connect Journals. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Available at: [Link]

-

MDPI. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Available at: [Link]

-

OECD. Unclassified ENV/JM/MONO(2012)40 - Guidance on Sample Preparation and Dosimetry. Available at: [Link]

-

Bienta / Enamine Biology Services. Shake-Flask Solubility Assay Protocols. Available at: [Link]

Sources

- 1. molcore.com [molcore.com]

- 2. 1864013-88-6|Ethyl 1,4-diazepane-2-carboxylate dihydrochloride|Shanghai Scochem Technology Co., Ltd [scochem.com]

- 3. guidechem.com [guidechem.com]

- 4. connectjournals.com [connectjournals.com]

- 5. targetmol.com [targetmol.com]

- 6. Ethyl Piperazine-2-Carboxylate Supplier & Manufacturer in China | Specifications, Applications, Safety Data | High Purity & Reliable Source [chemheterocycles.com]

- 7. Methyl 4N-Boc-Piperazine-2-Carboxylate: Properties, Uses, Safety, and Supplier Information | High Purity Bulk Buy China [pipzine-chem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. one.oecd.org [one.oecd.org]

- 11. bienta.net [bienta.net]

- 12. (S)-1-BOC-2-METHYL-[1,4]DIAZEPANE | 194032-32-1 [chemicalbook.com]

A Technical Guide to the Structural Elucidation of Ethyl 1,4-Diazepane-2-carboxylate: A Roadmap for X-ray Crystallography in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives have shown a wide range of therapeutic applications, including acting as anticonvulsants, anxiolytics, and analgesics.[3] The precise three-dimensional arrangement of atoms within these molecules, which can be determined by single-crystal X-ray diffraction, is crucial for understanding their structure-activity relationships (SAR) and for designing more potent and selective drugs.[2]

This guide provides a comprehensive technical overview of the process for determining the crystal structure of ethyl 1,4-diazepane-2-carboxylate. While a public crystal structure for this specific molecule is not currently available, this document will serve as a roadmap for researchers, detailing the necessary steps from synthesis to final structural analysis. We will use the known crystal structure of a closely related compound, ethyl 7-oxo-3,5-diphenyl-1,4-diazepane-2-carboxylate, as a case study to illustrate the type of valuable structural insights that can be obtained.[4]

Synthesis of Ethyl 1,4-Diazepane-2-carboxylate

A plausible synthetic route to the target compound can be adapted from established methods for the synthesis of related 1,4-diazepane derivatives. A general two-step approach is often employed, starting with the N-alkylation of a suitable pyrazole carboxylate followed by cyclization.[5] While the exact synthesis for the title compound is not detailed in the provided search results, a general procedure for similar compounds is outlined below.

Proposed Synthetic Pathway:

Caption: A generalized synthetic workflow for 1,4-diazepane derivatives.

Experimental Protocol (Hypothetical):

A detailed experimental protocol would need to be developed and optimized. However, based on similar syntheses, the following steps provide a likely starting point:

-

N-Alkylation: A commercially available pyrazole-dicarboxylate would be alkylated with a suitable N-protected 3-bromopropylamine.

-

Purification: The resulting intermediate would be purified using column chromatography.

-

Deprotection and Cyclization: The protecting group on the nitrogen would be removed, followed by a base-mediated intramolecular cyclization to form the 1,4-diazepane ring.

-

Final Purification: The final product, ethyl 1,4-diazepane-2-carboxylate, would be purified by recrystallization or chromatography to obtain material of suitable quality for crystallization trials.

The Art and Science of Crystallization

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography. The process is influenced by numerous factors, and a systematic screening of various conditions is typically required.

Key Crystallization Techniques for Small Molecules:

| Technique | Principle | Advantages | Considerations |

| Slow Evaporation | The concentration of the solute is gradually increased as the solvent evaporates, leading to supersaturation and crystal growth. | Simple to set up. | The rate of evaporation can be difficult to control. |

| Vapor Diffusion | A solution of the compound is allowed to equilibrate with a vapor of a miscible anti-solvent, which slowly reduces the solubility of the compound. | Good control over the rate of crystallization. | Requires a careful selection of solvent/anti-solvent pairs. |

| Liquid-Liquid Diffusion | A solution of the compound is carefully layered with a miscible anti-solvent. Crystals form at the interface where the two liquids mix. | Can produce high-quality crystals. | Can be technically challenging to set up without disturbing the interface. |

| Cooling | The solubility of the compound is decreased by slowly lowering the temperature of a saturated solution. | Effective for compounds with a steep solubility curve. | Requires precise temperature control. |

Unveiling the Molecular Architecture: Single-Crystal X-ray Diffraction

Once suitable single crystals are obtained, single-crystal X-ray diffraction (SCXRD) is used to determine the three-dimensional arrangement of atoms.

The SCXRD Workflow:

Caption: The major steps in a single-crystal X-ray diffraction experiment.

Step-by-Step Experimental Protocol:

-

Crystal Mounting: A suitable single crystal is carefully mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

-

Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections.

-

Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.

-

Structure Refinement: An atomic model is built into the electron density map and refined using a least-squares algorithm to improve the fit between the observed and calculated diffraction data.

-

Structure Validation: The final refined structure is validated to ensure its chemical and geometric reasonableness.

Case Study: Insights from a Related Structure

While the crystal structure of ethyl 1,4-diazepane-2-carboxylate is not available, the structure of ethyl 7-oxo-3,5-diphenyl-1,4-diazepane-2-carboxylate provides valuable insights into the likely conformation of the 1,4-diazepane ring.[4]

Key Structural Features:

| Parameter | Observation in the Case Study | Implication for the Target Molecule |

| Ring Conformation | The diazepane ring adopts a chair conformation.[4] | The 1,4-diazepane ring in the target molecule is also likely to adopt a low-energy chair or twist-boat conformation. |

| Substituent Orientation | The substituents on the diazepane ring will occupy specific axial or equatorial positions. | The orientation of the ethyl carboxylate group at the 2-position will significantly influence the molecule's overall shape and potential interactions with biological targets. |

| Intermolecular Interactions | The crystal packing is stabilized by N-H···O and C-H···O hydrogen bonds, as well as C-H···π interactions.[4] | The presence of N-H and carbonyl groups in the target molecule suggests that hydrogen bonding will play a crucial role in its crystal packing. |

The crystal structure of the case study compound reveals that there are two independent molecules in the asymmetric unit, indicating the possibility of conformational polymorphism.[4] The diazepane rings in both molecules adopt chair conformations.[4] The mean planes of these rings form different dihedral angles with the neighboring benzene rings.[4]

Data Interpretation and Validation: Ensuring Scientific Rigor

The final output of a crystal structure determination is a crystallographic information file (CIF), which contains all the information about the crystal structure. It is essential to critically evaluate the quality of the structure.

Key Validation Metrics:

-

R-factors (R1, wR2): These are measures of the agreement between the observed and calculated structure factors. Lower values indicate a better fit.

-

Goodness-of-Fit (GooF): This should be close to 1.0 for a good refinement.

-

Residual Electron Density: The difference electron density map should be relatively flat, with no large positive or negative peaks.

-

Geometric Parameters: Bond lengths, bond angles, and torsion angles should be within expected ranges.

Conclusion: The Power of Structural Insight in Drug Development

Determining the crystal structure of a molecule like ethyl 1,4-diazepane-2-carboxylate provides invaluable information for drug discovery and development. It allows for a detailed understanding of the molecule's three-dimensional shape, conformation, and potential intermolecular interactions. This knowledge is critical for structure-based drug design, enabling the rational optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic properties. The workflow outlined in this guide provides a clear path for researchers to obtain these crucial structural insights.

References

-

Jagadeesan, G., Sethusankar, K., Selvakumar, P., Thennarasu, S., & Mandal, A. B. (2012). Ethyl 7-oxo-3,5-diphenyl-1,4-diazepane-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1525–o1526. [Link]

-

Romba, I., et al. (2012). 1,4-Ditosyl-1,4-diazepane. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3135. [Link]

-

Hassine, M., et al. (2010). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 16(1), 195-206. [Link]

-

Natarajan, M., Hussain, A., Kingsbury, J. S., & Kawamata, Y. (2018). Synthesis and Chemistry of 5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-a][4][5]Diazepine-2-Carboxylates. ChemRxiv. [Link]

-

Rao, K. S., et al. (2013). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 1140-1143. [Link]

-

PubChem. (n.d.). Ethyl 1,4-diazepane-1-carboxylate. Retrieved from [Link]

- Google Patents. (n.d.). Production method of 1,4-diazepane derivatives.

-

Navarrete-Vázquez, G., et al. (2018). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. IntechOpen. [Link]

-

PubChem. (n.d.). 2-(3-Oxobutoxy)ethyl 1,4-diazepane-1-carboxylate. Retrieved from [Link]

-

Miranda, L. D., et al. (2015). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(11), o864-o865. [Link]

-

Qucosa. (n.d.). benzo[d,f][3][4]diazepines, Dibenzo[d,f][3][4]diazepinones, and. Retrieved from [Link]

-

ResearchGate. (2015). Crystal Structure of Ethyl 4-(2-Ch. Retrieved from [Link]

-

MDPI. (2022). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Retrieved from [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis | IntechOpen [intechopen.com]

- 3. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure | MDPI [mdpi.com]

- 4. Ethyl 7-oxo-3,5-diphenyl-1,4-diazepane-2-carboxyl-ate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

An In-Depth Technical Guide to Ethyl 1,4-Diazepane-2-Carboxylate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its inherent conformational flexibility and the presence of two nitrogen atoms for substitution allow for the creation of diverse molecular architectures with a wide range of pharmacological activities. This guide focuses on a specific, yet important derivative: ethyl 1,4-diazepane-2-carboxylate. This molecule serves as a key building block and intermediate in the synthesis of more complex pharmaceutical agents. This in-depth technical guide provides a comprehensive overview of its chemical identity, synthesis, commercial availability, and potential applications, with the goal of empowering researchers in their drug discovery and development endeavors.

Chemical Identity and Properties

The foundational step in understanding any chemical entity is to establish its precise identity and key physicochemical properties. Ethyl 1,4-diazepane-2-carboxylate is most commonly available and referenced in its dihydrochloride salt form.

| Property | Value | Source |

| Chemical Name | Ethyl 1,4-diazepane-2-carboxylate dihydrochloride | N/A |

| CAS Number | 1864013-88-6 | [1] |

| Molecular Formula | C₈H₁₆N₂O₂ · 2HCl | N/A |

| Molecular Weight | 245.15 g/mol | N/A |

| Purity | Typically ≥99% | [1] |

| Physical Form | Solid | [2] |

| Storage Temperature | Inert atmosphere, 2-8°C | [3] |

It is crucial to distinguish this compound from its isomer, ethyl 1,4-diazepane-1-carboxylate (CAS Number: 18739-39-4), where the ethyl carboxylate group is attached to the nitrogen at position 1 instead of the carbon at position 2. This structural difference significantly impacts the molecule's reactivity and potential applications.

Synthesis and Experimental Protocols

While a specific, detailed, and publicly available synthesis protocol for ethyl 1,4-diazepane-2-carboxylate is not extensively documented in readily accessible literature, its synthesis can be inferred from established methods for creating similar 1,4-diazepane structures. The general approach often involves the cyclization of a diamine with a suitable dicarbonyl or an equivalent synthon.

A plausible synthetic strategy would involve the use of a protected 2,4-diaminobutyric acid derivative, followed by esterification and cyclization with a two-carbon unit. The following is a generalized, conceptual protocol based on common organic synthesis techniques for related compounds.

Conceptual Synthetic Workflow

Caption: Conceptual workflow for the synthesis of Ethyl 1,4-Diazepane-2-carboxylate Dihydrochloride.

Detailed Experimental Protocol (Hypothetical)

Step 1: Esterification of Protected 2,4-Diaminobutyric Acid

-

Suspend the N-protected 2,4-diaminobutyric acid in anhydrous ethanol.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add thionyl chloride dropwise while maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure to obtain the crude ethyl ester.

Causality: The use of thionyl chloride in ethanol generates ethyl chloroformate in situ, which is a standard and efficient method for the esterification of carboxylic acids. The protecting groups on the amino functions are crucial to prevent side reactions.

Step 2: Cyclization

-

Dissolve the crude ethyl ester from Step 1 in a suitable solvent such as dichloromethane or acetonitrile.

-

Add a suitable two-carbon cyclizing agent (e.g., a protected glyoxal derivative) and a mild base (e.g., triethylamine or diisopropylethylamine).

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Causality: The cyclization forms the seven-membered diazepine ring. The choice of the cyclizing agent and base is critical to control the reaction rate and minimize side products.

Step 3: Deprotection

-

Dissolve the crude cyclized product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Add a deprotecting agent appropriate for the protecting groups used (e.g., trifluoroacetic acid for Boc groups or hydrogenolysis for Cbz groups).

-

Stir at room temperature until the deprotection is complete (monitored by TLC).

-

Remove the solvent and excess reagent under reduced pressure.

Causality: This step removes the protecting groups from the nitrogen atoms, yielding the free base of ethyl 1,4-diazepane-2-carboxylate.

Step 4: Dihydrochloride Salt Formation

-

Dissolve the crude free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

-

Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent, until precipitation is complete.

-

Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to yield ethyl 1,4-diazepane-2-carboxylate dihydrochloride.

Causality: The formation of the dihydrochloride salt often improves the stability and handling characteristics of the compound, making it easier to purify and store.

Applications in Research and Drug Development

The 1,4-diazepine nucleus is a versatile scaffold with a wide range of biological activities, including antipsychotic, anxiolytic, anticonvulsant, antibacterial, antifungal, and anticancer properties.[4][5] Ethyl 1,4-diazepane-2-carboxylate, as a functionalized building block, is of significant interest to medicinal chemists for the following reasons:

-

Scaffold for Library Synthesis: The presence of two secondary amines and an ethyl ester provides three points for diversification, making it an ideal starting material for the creation of compound libraries for high-throughput screening.

-

Introduction of Chirality: The carbon at the 2-position is a chiral center, allowing for the synthesis of stereochemically defined molecules, which is crucial for optimizing drug-target interactions.

-

Peptidomimetics: The diazepine ring can act as a constrained dipeptide mimic, which can be used to design inhibitors of proteases or to modulate protein-protein interactions.

While specific applications for ethyl 1,4-diazepane-2-carboxylate are not extensively reported, related 1,4-diazepane-2-ones have been identified as novel inhibitors of Lymphocyte Function-Associated Antigen-1 (LFA-1), a target for autoimmune and inflammatory diseases.[6]

Caption: Potential drug discovery pathways utilizing Ethyl 1,4-Diazepane-2-Carboxylate.

Commercial Availability

Ethyl 1,4-diazepane-2-carboxylate dihydrochloride is available from a number of specialized chemical suppliers. Researchers should always verify the purity and identity of the compound upon receipt through appropriate analytical techniques.

| Supplier | Product Name | CAS Number | Purity |

| Shanghai Scochem Technology Co., Ltd. | Ethyl 1,4-diazepane-2-carboxylate dihydrochloride | 1864013-88-6 | 99% |

| Sigma-Aldrich | 1-Ethyl-1,4-diazepane dihydrochloride | 1219843-83-0 | 95% |

| ChemBridge | 1-ethyl-1,4-diazepane dihydrochloride | 1219843-83-0 | 95% |

Note: The Sigma-Aldrich and ChemBridge products are for the isomeric 1-ethyl-1,4-diazepane dihydrochloride and are listed for informational purposes. Researchers should carefully verify the structure of the desired compound from the supplier.

Safety and Handling

As with all laboratory chemicals, appropriate safety precautions should be taken when handling ethyl 1,4-diazepane-2-carboxylate dihydrochloride. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood. For the related compound, 1-ethyl-1,4-diazepane dihydrochloride, the following hazard statements are noted: H315 (Causes skin irritation) and H319 (Causes serious eye irritation).[2] While specific data for the 2-carboxylate isomer is not available, similar precautions should be taken.

Conclusion

Ethyl 1,4-diazepane-2-carboxylate is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its trifunctional nature allows for extensive chemical modification, making it an attractive starting point for the development of diverse chemical libraries. While detailed synthetic procedures and specific biological applications for this particular molecule are still emerging, the broader importance of the 1,4-diazepane scaffold in medicinal chemistry underscores its potential. This guide provides a foundational understanding for researchers looking to incorporate this promising intermediate into their drug discovery programs.

References

-

Golebiowski, A., et al. (2003). 1,4-Diazepane-2-ones as novel inhibitors of LFA-1. Bioorganic & Medicinal Chemistry Letters, 13(5), 891-894*. [Link]

-

Rashid, M. A., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729*. [Link]

-

Bouzroura, S., et al. (2010). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 16(1), 138-147*. [Link]

-

de la Torre, M. C., & Gotor, V. (2020). Synthesis of 1,4-Diazepanes and Benzo[b][1][4]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. The Journal of Organic Chemistry, 85(18), 11847-11860*. [Link]

-

Ocaña, A., et al. (2018). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. IntechOpen. [Link]

Sources

- 1. 1864013-88-6|Ethyl 1,4-diazepane-2-carboxylate dihydrochloride|Shanghai Scochem Technology Co., Ltd [scochem.com]

- 2. 1-Ethyl-1,4-diazepane dihydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. 1-Ethyl-1,4-diazepane dihydrochloride | 1219843-83-0 [sigmaaldrich.com]

- 4. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance [ouci.dntb.gov.ua]

- 5. eurekaselect.com [eurekaselect.com]

- 6. Redirecting [linkinghub.elsevier.com]

Application Notes and Protocols: Ethyl 1,4-Diazepane-2-Carboxylate as a Versatile Building Block in Drug Discovery

Introduction: The Strategic Value of the 1,4-Diazepane Scaffold

In the landscape of modern medicinal chemistry, the 1,4-diazepane ring system stands out as a "privileged scaffold." Its inherent three-dimensional structure, conferred by the flexible seven-membered ring, provides an exceptional framework for presenting pharmacophoric elements in a defined spatial arrangement. This conformational flexibility allows for optimal interaction with a wide array of biological targets. The presence of two nitrogen atoms at the 1 and 4 positions offers multiple points for chemical diversification, enabling the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability. Consequently, the 1,4-diazepane core is a recurring motif in a variety of biologically active agents, including antipsychotics, anxiolytics, anticonvulsants, and anticancer compounds.[1][2][3]

Ethyl 1,4-diazepane-2-carboxylate emerges as a particularly strategic building block for leveraging the potential of this scaffold. The ethyl ester at the 2-position provides a versatile handle for further elaboration into amides, alcohols, or other functional groups, while the two secondary amines at the 1 and 4 positions are poised for differential functionalization. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective utilization of ethyl 1,4-diazepane-2-carboxylate in drug discovery campaigns.

Physicochemical Properties and Reactivity

Ethyl 1,4-diazepane-2-carboxylate is typically available as a dihydrochloride salt, which enhances its stability and shelf-life. The free base is a chiral diamine with an ethyl ester functionality. The two nitrogen atoms exhibit different steric and electronic environments, which can be exploited for selective functionalization under carefully controlled conditions. The N1 nitrogen, being adjacent to the stereocenter and the ester group, is generally more sterically hindered than the N4 nitrogen.

Core Synthetic Protocols

The following protocols are designed to be self-validating, with clear steps, rationale for reagent choice, and expected outcomes. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Protocol 1: Synthesis of Ethyl 1,4-Diazepane-2-Carboxylate Dihydrochloride

A common and efficient method for the synthesis of the 1,4-diazepane ring is the cyclization of a suitable diamine with a di-electrophile.[4] In this case, ethylenediamine serves as the dinucleophile and ethyl 2,3-dibromopropanoate as the di-electrophile.

Workflow for the Synthesis of Ethyl 1,4-Diazepane-2-Carboxylate

Caption: Synthetic workflow for ethyl 1,4-diazepane-2-carboxylate.

Step-by-Step Procedure:

-

To a stirred solution of ethylenediamine (2.0 eq) and sodium carbonate (3.0 eq) in acetonitrile (0.1 M), add a solution of ethyl 2,3-dibromopropanoate (1.0 eq) in acetonitrile dropwise at room temperature.

-

Heat the reaction mixture to reflux and stir for 24-48 hours, monitoring the reaction progress by TLC or LC-MS.

-

Cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane/methanol.

-

Dissolve the purified free base in diethyl ether and add a solution of HCl in diethyl ether to precipitate the dihydrochloride salt.

-

Filter the solid, wash with diethyl ether, and dry under vacuum to obtain ethyl 1,4-diazepane-2-carboxylate dihydrochloride.

Expected Outcome: A white to off-white solid. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.

Protocol 2: Selective N-Boc Protection

For selective functionalization of the two nitrogen atoms, a protection strategy is often necessary. The following protocol describes the mono-protection of the more sterically accessible N4-position with a tert-butyloxycarbonyl (Boc) group.

Step-by-Step Procedure:

-

Suspend ethyl 1,4-diazepane-2-carboxylate dihydrochloride (1.0 eq) in dichloromethane (0.1 M).

-

Add triethylamine (2.2 eq) and stir for 15 minutes at room temperature.

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and stir the reaction mixture at room temperature for 12-18 hours.

-

Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the formation of the mono-Boc protected product.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by column chromatography (silica gel, ethyl acetate/hexanes).

Causality: The use of slightly more than one equivalent of Boc₂O under these conditions favors mono-protection, primarily at the less sterically hindered N4 position. The triethylamine is crucial to neutralize the hydrochloride salt and facilitate the reaction.

Protocol 3: N-Alkylation and N-Arylation

The secondary amines of the diazepane ring are readily functionalized via N-alkylation or N-arylation reactions.

Workflow for N-Functionalization

Caption: General workflows for N-alkylation and N-arylation.

A. N-Alkylation (Reductive Amination): [5]

-

Dissolve ethyl 1,4-diazepane-2-carboxylate (or its N-Boc protected version) (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in methanol or a mixture of methanol and chloroform (0.1 M).

-

Add sodium borohydride (NaBH₄, 2.0 eq) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the organic solvents under reduced pressure.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography.

B. N-Arylation (Buchwald-Hartwig Amination):

-

To an oven-dried reaction vessel, add the aryl halide (1.0 eq), ethyl 1,4-diazepane-2-carboxylate (or its N-Boc protected version) (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., BINAP or Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

-

Add anhydrous, degassed solvent (e.g., toluene or dioxane, 0.1 M).

-

Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.

-

Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Concentrate the filtrate and purify the residue by column chromatography.

Protocol 4: Ester Hydrolysis and Amide Coupling

The ethyl ester provides a convenient entry to a carboxylic acid, which can then be coupled with a wide range of amines to generate diverse amide libraries.

A. Ester Hydrolysis:

-

Dissolve ethyl 1,4-diazepane-2-carboxylate (or its N-functionalized derivative) (1.0 eq) in a mixture of THF/methanol/water (3:1:1).

-

Add lithium hydroxide (LiOH, 2.0-3.0 eq) and stir at room temperature for 2-6 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Acidify the reaction mixture to pH 3-4 with 1N HCl.

-

Extract the product with ethyl acetate or a mixture of dichloromethane and isopropanol.

-

Dry the combined organic layers and concentrate to yield the carboxylic acid.

B. Amide Coupling:

-

Dissolve the carboxylic acid from the previous step (1.0 eq), the desired amine (1.1 eq), and a coupling agent such as HATU (1.2 eq) in an anhydrous aprotic solvent like DMF or dichloromethane (0.1 M).

-

Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 3.0 eq).

-

Stir the reaction at room temperature for 4-12 hours.

-

Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography or preparative HPLC.

| Coupling Reagent System | Typical Solvent | Base | Key Advantages |

| EDC/HOBt | DMF, DCM | DIPEA, Et₃N | Cost-effective, water-soluble byproducts. |

| HATU/DIPEA | DMF | DIPEA | Fast reaction times, high yields, low epimerization. |

| BOP-Cl/Et₃N | DCM | Et₃N | Effective for hindered amines. |

Protocol 5: Reduction of Ethyl Ester to Primary Alcohol

Reduction of the ester to the corresponding primary alcohol introduces a new point for diversification.

Step-by-Step Procedure:

-

To a stirred solution of lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous THF (0.2 M) at 0 °C under an inert atmosphere, add a solution of the N-protected ethyl 1,4-diazepane-2-carboxylate (1.0 eq) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).

-

Stir the resulting granular precipitate for 1 hour, then filter and wash thoroughly with THF and ethyl acetate.

-

Concentrate the filtrate to obtain the crude alcohol, which can be purified by column chromatography.

Causality: LiAlH₄ is a powerful reducing agent necessary for the reduction of esters.[6] A Boc-protecting group on the nitrogen is recommended to avoid side reactions. The Fieser workup is a safe and effective method for quenching the reaction and precipitating the aluminum salts, simplifying the purification process.

Application in Drug Discovery: Case Studies

While specific examples starting directly from ethyl 1,4-diazepane-2-carboxylate are proprietary or less frequently published, the utility of this building block can be inferred from the synthesis of numerous bioactive molecules containing a substituted 1,4-diazepane-2-carboxamide or a (1,4-diazepan-2-yl)methanol core. For instance, the synthesis of potent orexin receptor antagonists for the treatment of sleep disorders has utilized substituted diazepane scaffolds.[7] Similarly, inhibitors of LFA-1, relevant for autoimmune diseases, have been developed based on 1,4-diazepane-2-ones, which can be accessed from the corresponding amino esters.

Conclusion

Ethyl 1,4-diazepane-2-carboxylate is a high-value building block for the synthesis of compound libraries targeting a diverse range of therapeutic areas. Its three points of functionalization allow for the creation of complex and spatially diverse molecules. The protocols outlined in this guide provide a robust starting point for the incorporation of this versatile scaffold into drug discovery programs. Careful selection of protecting group strategies and reaction conditions, as detailed herein, will enable the efficient and selective synthesis of novel chemical entities with the potential for significant biological activity.

References

-

Rashid, M. A., Ashraf, A., Rehman, S. S., Shahid, S. A., Mahmood, A., & Faruq, M. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729. [Link]

-

Gadek, T. R., Burdick, D. J., McDowell, R. S., & Stanley, M. S. (2003). 1,4-Diazepane-2-ones as novel inhibitors of LFA-1. Bioorganic & Medicinal Chemistry Letters, 13(3), 519-522. [Link]

-

Alcaide, B., Almendros, P., & Luna, A. (2020). Synthesis of 1,4-Diazepanes and Benzo[b][1]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. The Journal of Organic Chemistry, 85(18), 11755-11765. [Link]

-

Ramesh, D., Kumaraswamy, M. N., & Nagarsha, K. M. (2020). NOVEL METHOD FOR THE SYNTHESIS OF DIAZEPINES AND TRIAZEPINES INVOLVING 8-BROMO/NITRONAPHTHO [2,1-B]FURAN AND THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmaceutical, Chemical and Biological Sciences, 10(3), 88-96. [Link]

-

Rashid, M. A., Ashraf, A., Rehman, S. S., Shahid, S. A., Mahmood, A., & Faruq, M. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729. [Link]

-

El-Sayed, N. N. E. (2014). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivati. Der Pharma Chemica, 6(6), 349-359. [Link]

-

Dzedulionytė, K., Veikšaitė, M., Morávek, V., Malinauskienė, V., Račkauskienė, G., Šačkus, A., ... & Arbačiauskienė, E. (2022). Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones. Molecules, 27(24), 8666. [Link]

-

Böhm, A., Kniess, T., & Pietzsch, J. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. RSC Advances, 14(30), 21568-21579. [Link]

- Kato, K. (2014).

-

Lahuerta, M., & Salgado, A. (2018). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. Benzodiazepines. [Link]

-

Rao, K. S., & Kumar, P. S. (2013). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 1140-1143. [Link]

-

Jagadeesan, G., Sethusankar, K., Selvakumar, P., Thennarasu, S., & Mandal, A. B. (2012). Ethyl 7-oxo-3,5-diphenyl-1,4-diazepane-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1525-6. [Link]

-

Rashid, M. A., Ashraf, A., Rehman, S. S., Shahid, S. A., Mahmood, A., & Faruq, M. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729. [Link]

-

El-Sayed, N. N. E. (2014). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Der Pharma Chemica, 6(6), 349-359. [Link]

-

Xiao, D., & Zhang, X. (2002). Highly Enantioselective Reductive Amination of Simple Aryl Ketones Catalyzed by Ir-f-Binaphane in the Presence of Titanium (IV) I. Angewandte Chemie International Edition, 41(18), 3455-3457. [Link]

- Cox, C. D., Coleman, P. J., & Breslin, M. J. (2010). Substituted diazepan compounds as orexin receptor antagonists. EP2392572A1.

-

Patil, S., et al. (2015). Identification, synthesis and characterization of potential impurities of Diazepam API. Journal of Chemical and Pharmaceutical Research, 7(8), 497-501. [Link]

-

Scott, R. W., & DeMong, D. E. (2004). Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones. Journal of the Brazilian Chemical Society, 15(5), 784-786. [Link]

- Bream, R. N., et al. (2024). Diazepane Derivatives, Processes for their Preparation, and Uses thereof for the Amelioration, Prevention and/or Treatment of Mental and Neurological Diseases. US20240246957A1.

-

Ramajayam, R., Giridhar, R., & Yadav, M. R. (2007). Current scenario of 1,4-diazepines as potent biomolecules--a mini review. Mini reviews in medicinal chemistry, 7(8), 793–812. [Link]

-

Actelion. (2007). DIAZEPAN DERIVATIVES MODULATORS OF CHEMOKINE RECEPTORS. EP 2010506 B1. [Link]

-

Boufroura, H., et al. (2010). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 16(1), 138-147. [Link]

-

Chemistry Steps. Reduction of Carboxylic Acids and Their Derivatives. [Link]

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EP2392572A1 - Substituted diazepan compounds as orexin receptor antagonists - Google Patents [patents.google.com]

- 7. Redirecting [linkinghub.elsevier.com]

Application Note: Incorporating Ethyl 1,4-Diazepane-2-Carboxylate into Peptidomimetics

Introduction & Mechanistic Rationale

The transition from native peptides to peptidomimetics is a critical phase in drug development, aimed at overcoming inherent limitations such as poor oral bioavailability, rapid proteolytic degradation, and lack of receptor selectivity. The incorporation of conformationally restricted scaffolds is a cornerstone of this process. Ethyl 1,4-diazepane-2-carboxylate (a homopiperazine derivative) serves as a highly versatile, bifunctional building block for these modifications.

Causality of the Scaffold: The 7-membered 1,4-diazepane ring introduces severe steric constraints on the ϕ and ψ dihedral angles of the peptide backbone. This restriction forces the localized peptide sequence into stable secondary structures (e.g., β -turns), which are frequently the bioactive conformations recognized by target receptors or enzymes. Furthermore, the incorporation of homopiperazine units has been proven to significantly enhance the aqueous solubility of highly hydrophobic peptide and peptoid sequences without altering their side-chain pharmacophores, primarily because the protonated secondary amine disrupts hydrophobic aggregation 1.

Target Applications in Drug Design

-

Matrix Metalloproteinase (MMP) Inhibitors: 1,4-Diazepane-2-carboxylic acid derivatives are extensively utilized to design non-hydroxamate MMP-2 and MMP-9 inhibitors. The diazepane core optimally positions the zinc-binding group (ZBG) while directing hydrophobic substituents into the deep S1' specificity pocket of the enzyme, effectively halting extracellular matrix (ECM) degradation in oncology models 2.

-

Kinase Inhibitors: Homopiperazine scaffolds are employed as rigid spacers in chimeric protein kinase B (PKB/Akt) inhibitors, linking ATP mimetics to substrate-mimicking peptides to achieve dual-site inhibition 3.

Mechanism of MMP-2/9 inhibition by 1,4-diazepane-based peptidomimetics.

Preparation of the Building Block for SPPS